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cIAP1 Ligand-Linker Conjugates 3

Cat. No.: B15145428
M. Wt: 788.9 g/mol
InChI Key: WAPVQKADLXUREQ-CTVJOPNHSA-N
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Description

Conceptual Framework of Targeted Protein Degradation (TPD)

Targeted Protein Degradation leverages the body's natural process for clearing out old or damaged proteins, primarily the ubiquitin-proteasome system (UPS). pharmafeatures.comprotein-degradation.org The core principle of TPD is to induce the proximity of a target protein to an E3 ubiquitin ligase. nih.gov This proximity allows the E3 ligase to tag the target protein with ubiquitin, a small regulatory protein. This "kiss of death" marks the protein for destruction by the proteasome, the cell's protein degradation machinery. youtube.com This catalytic process means a single degrader molecule can trigger the destruction of multiple target protein molecules. nih.gov

Overview of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs)

PROTACs are heterobifunctional molecules at the heart of TPD. nih.gov They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govaxispharm.com By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov

SNIPERs are a specific class of PROTACs that recruit cellular inhibitor of apoptosis proteins (cIAPs), which possess E3 ligase activity. nih.gov A key feature of SNIPERs is their ability to often induce the degradation of both the target protein and the cIAP1 protein itself. nih.gov This dual action can be particularly advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade cell death. nih.govnih.gov

Definition and Architectural Components of cIAP1 Ligand-Linker Conjugates 3

This compound is a chemical tool used to construct SNIPERs. xcessbio.commedchemexpress.comadooq.com It is not a complete PROTAC itself, but rather a pre-fabricated building block that incorporates two of the three essential components: the E3 ligase ligand and the linker. xcessbio.commedchemexpress.com This allows researchers to readily attach a ligand for their specific protein of interest to create a functional SNIPER.

The architectural components of this compound are:

A cIAP1 Ligand: This portion of the molecule is designed to specifically bind to the cIAP1 E3 ubiquitin ligase.

A PROTAC Linker: This chemical chain connects the cIAP1 ligand to a point where a ligand for a target protein can be attached. The linker's length and composition are crucial for the stability and efficacy of the final PROTAC. axispharm.com

The specific chemical name for this compound is 2-(2-{2-[2-(3-{2-[(2S)-1-[(2S)-2-[(2S)-2-{(tert-butoxy)carbonylamino}propanamido]-2-cyclohexylacetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl}phenoxy)ethoxy]ethoxy}ethoxy)acetic acid, with a chemical formula of C₃₉H₅₆N₄O₁₁S. xcessbio.com

Historical Context and Evolution of cIAP1-Based Degraders

The journey of cIAP1-based degraders began with the development of SNIPERs. The first generation of SNIPERs utilized bestatin (B1682670), an aminopeptidase (B13392206) inhibitor, as the cIAP1-recruiting ligand. researchgate.net These early versions demonstrated the feasibility of hijacking cIAP1 for targeted degradation but were often limited by low potency. nih.gov

Subsequent research focused on developing more potent and specific cIAP1 ligands. A significant advancement came with the use of ligands based on LCL161, a pan-IAP antagonist. nih.govmedchemexpress.comnih.gov These newer ligands exhibited higher affinity for cIAP1, leading to the creation of more effective SNIPERs. The development of pre-synthesized modules like cIAP1 Ligand-Linker Conjugates represents a further evolution, streamlining the process of creating novel PROTACs for research and therapeutic development.

Research Findings and Data Tables

The following tables summarize key data related to the components and development of cIAP1-based degraders.

Table 1: Key Components of this compound

ComponentDescriptionChemical Information
cIAP1 Ligand A molecule designed to bind to the BIR3 domain of cIAP1, an E3 ubiquitin ligase. This interaction is essential for recruiting the cellular degradation machinery.Based on a potent IAP ligand scaffold.
PROTAC Linker A flexible polyethylene (B3416737) glycol (PEG)-based chain that connects the cIAP1 ligand to a reactive site for attachment of a target protein ligand. The linker's properties influence the formation and stability of the ternary complex.2-(2-{2-[2-(...)-ethoxy]ethoxy}ethoxy)acetic acid
Full Conjugate The complete cIAP1 Ligand-Linker Conjugate 3 molecule, ready for conjugation to a warhead.Formula: C₃₉H₅₆N₄O₁₁S Molecular Weight: 788.95 g/mol xcessbio.com

Table 2: Evolution of cIAP1-Based Degrader Ligands

LigandTypeKey Characteristics
Bestatin Aminopeptidase inhibitorFirst-generation IAP ligand used in early SNIPERs. Showed proof-of-concept but had low potency. researchgate.net
LCL161-derived ligands Pan-IAP antagonistHigher affinity and potency compared to bestatin. Led to the development of more effective cIAP1-based degraders. medchemexpress.comnih.gov
MV1 derivatives Pan-IAP antagonistAnother class of potent IAP ligands used in the development of SNIPERs. nih.gov

This compound represents a significant step forward in the field of targeted protein degradation. By providing a ready-to-use module containing a potent cIAP1 ligand and an optimized linker, it simplifies the design and synthesis of novel SNIPERs. This facilitates the exploration of new therapeutic targets and accelerates the development of next-generation drugs that can eliminate disease-causing proteins with high specificity and efficiency. The continued evolution of such chemical tools holds immense promise for the future of medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H56N4O11S B15145428 cIAP1 Ligand-Linker Conjugates 3

Properties

Molecular Formula

C39H56N4O11S

Molecular Weight

788.9 g/mol

IUPAC Name

2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C39H56N4O11S/c1-26(42(5)38(49)54-39(2,3)4)35(47)41-33(27-11-7-6-8-12-27)37(48)43-16-10-15-31(43)36-40-30(25-55-36)34(46)28-13-9-14-29(23-28)53-22-21-51-18-17-50-19-20-52-24-32(44)45/h9,13-14,23,25-27,31,33H,6-8,10-12,15-22,24H2,1-5H3,(H,41,47)(H,44,45)/t26-,31-,33-/m0/s1

InChI Key

WAPVQKADLXUREQ-CTVJOPNHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Molecular Mechanism of Action of Ciap1 Ligand Linker Conjugates 3

Engagement and Recruitment of E3 Ubiquitin Ligases

The initial and critical step in the mechanism of cIAP1 Ligand-Linker Conjugates 3 is the engagement and recruitment of an E3 ubiquitin ligase. These conjugates incorporate a specific ligand that binds to an E3 ligase, effectively commandeering its function for a novel purpose.

Specificity for Cellular Inhibitor of Apoptosis Protein 1 (cIAP1)

This compound are engineered with a ligand that demonstrates high specificity for the cellular inhibitor of apoptosis protein 1 (cIAP1). medchemexpress.comxcessbio.comadooq.com cIAP1 is a member of the inhibitor of apoptosis (IAP) protein family and possesses a RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity. nih.govmolbiolcell.orgnih.gov The ligand part of the conjugate binds to the Baculoviral IAP Repeat (BIR) domains of cIAP1. nih.govresearchgate.net This interaction is crucial as it not only recruits cIAP1 but can also induce a conformational change in the protein, which is essential for its activation. nih.gov

Involvement of X-linked Inhibitor of Apoptosis Protein (XIAP) in Degradation Pathways

While the primary target for the ligand in these conjugates is cIAP1, the broader context of IAP family proteins is relevant. Specifically, the X-linked inhibitor of apoptosis protein (XIAP) is another key IAP that can be targeted for degradation. molbiolcell.orgnih.gov Research has shown that cIAP1 can mediate the degradation of other RING-bearing IAPs, including XIAP. molbiolcell.orgnih.govnih.gov This can occur through both ubiquitin-dependent and -independent pathways. molbiolcell.orgnih.gov Therefore, while the conjugate directly engages cIAP1, it can indirectly lead to the degradation of XIAP, a significant event in apoptosis regulation. It has been observed that the degradation of XIAP in response to certain cytotoxic agents is significantly reduced when cIAP1 is silenced. molbiolcell.orgnih.gov

Formation of the Ternary Complex: cIAP1, this compound, and Target Protein of Interest

Following the binding of the cIAP1 Ligand-Linker Conjugate 3 to cIAP1, the other end of the conjugate, which is attached to a "warhead" ligand, binds to a specific target protein of interest. This simultaneous binding of the conjugate to both cIAP1 and the target protein results in the formation of a transient ternary complex. nih.govnih.gov The linker component of the conjugate plays a critical role in facilitating the optimal orientation and proximity of cIAP1 and the target protein within this complex. nih.gov The stability and conformation of this ternary complex are key determinants of the efficiency of the subsequent ubiquitination process. nih.gov

Ubiquitin Transfer and Polyubiquitination of Substrate Proteins

Once the ternary complex is formed, the recruited and activated cIAP1, in its capacity as an E3 ubiquitin ligase, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the target protein. embopress.orgnih.gov This process involves a cascade of enzymatic reactions. First, ubiquitin is activated by an E1 activating enzyme and then transferred to an E2 conjugating enzyme. embopress.orgyoutube.com The cIAP1 RING domain then recruits this E2-ubiquitin conjugate and catalyzes the transfer of ubiquitin to specific lysine (B10760008) residues on the surface of the target protein. embopress.orgnih.gov

This process is repeated multiple times to form a polyubiquitin (B1169507) chain on the target protein. The type of ubiquitin linkage can vary, with cIAP1 being capable of assembling different types of chains, including K11-, K48-, and K63-linked chains. plos.orgnih.govembopress.org Recent studies have highlighted the role of UBE2N-catalyzed K63-linked ubiquitin chains in facilitating the assembly of more complex branched ubiquitin chains, which are crucial for efficient degradation. nih.gov

Proteasomal Recognition and Degradation of Ubiquitinated Substrates

The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. nih.govyoutube.com The polyubiquitin chain acts as a degradation signal, or "tag," that the proteasome recognizes. youtube.comyoutube.com The 19S regulatory particle of the proteasome binds to the polyubiquitin chain, unfolds the target protein, and translocates it into the 20S core particle, where it is cleaved into small peptides. youtube.com The efficiency of degradation can be influenced by the length and linkage type of the polyubiquitin chain. nih.govscilit.com

Phenomenon of cIAP1 Autoubiquitination and Ligase Self-Degradation

A notable characteristic of the mechanism of action of cIAP1-targeting compounds is the induction of cIAP1 autoubiquitination and subsequent self-degradation. nih.govresearchgate.net The binding of the ligand to the BIR domains of cIAP1 induces a conformational change that promotes the dimerization of its RING domain. nih.govnih.gov This dimerization is essential for its E3 ligase activity. nih.govnih.gov The activated cIAP1 then not only ubiquitinates the target protein but also ubiquitinates itself. nih.govresearchgate.net This autoubiquitination leads to the proteasomal degradation of cIAP1, creating a self-limiting regulatory loop. researchgate.net This phenomenon has been described as a "self-destruction" mechanism. researchgate.net

Design Principles and Synthetic Methodologies for Ciap1 Ligand Linker Conjugates 3

Design of the IAP Ligand Moiety

The "warhead" of a cIAP1-recruiting degrader is the ligand that binds to the IAP protein, initiating the degradation cascade. The design of this moiety is founded on mimicking the endogenous IAP antagonist, the Second Mitochondria-derived Activator of Caspases (SMAC). nih.gov SMAC proteins contain an N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) that is crucial for binding to the BIR3 domain of IAPs. nih.govsigmaaldrich.comsigmaaldrich.com This interaction disrupts the normal function of cIAP1, inducing its auto-ubiquitination and subsequent degradation by the proteasome, a mechanism that is harnessed by SNIPERs to degrade a linked target protein. researchgate.netnih.govnih.gov

Derivatives of LCL161 and Other IAP Antagonists

A primary strategy in designing the IAP ligand moiety involves the use and modification of known IAP antagonists, often called SMAC mimetics. LCL161 is a prominent example of a potent, cell-permeable SMAC mimetic that binds with high affinity to the BIR3 domain of cIAP1 and cIAP2. nih.govnih.gov Its structure serves as a common scaffold for the IAP-binding component in many SNIPERs. nih.gov

Researchers have systematically incorporated LCL161 and its derivatives into degrader constructs. For instance, SNIPER(ER)-87, an estrogen receptor α (ERα) degrader, utilizes an LCL161 derivative conjugated to 4-hydroxytamoxifen (B85900) via a polyethylene (B3416737) glycol (PEG) linker. nih.govacs.org Studies have shown that further derivatization of the LCL161 module can lead to SNIPERs with enhanced binding affinities for IAPs and, consequently, more potent degradation of the target protein. nih.gov In the development of BCL-XL degraders, LCL161 was initially used as the IAP-recruiting ligand, tethered to an ABT-263 warhead. nih.gov Subsequent optimization involved replacing LCL161 with other IAP antagonists to improve degradation potency. nih.gov The selection of the IAP antagonist can be critical, as different ligands can exhibit varied binding affinities for different IAP family members (e.g., cIAP1 vs. XIAP), which can influence the degradation efficiency and cellular response. nih.govnih.gov

The development of inactive control compounds, such as those with an N-methylated LCL161 derivative that cannot bind to IAP, has been crucial in mechanistic studies to confirm that ternary complex formation is required for target degradation. nih.gov Statistics from published literature indicate that LCL161 derivatives are the most frequently used IAP ligands in the construction of SNIPERs, followed by other antagonists like bestatin (B1682670) and MV1 derivatives. nih.gov

IAP Ligand ClassExample Compound(s)Binding Target(s)Key Design Feature
SMAC MimeticsLCL161, Birinapant, GDC-0152cIAP1, cIAP2, XIAPMimics the N-terminal AVPI motif of endogenous SMAC protein to bind to IAP BIR domains. nih.gov
Bestatin DerivativesMethyl bestatincIAP1Used as a cIAP1-binding ligand in early SNIPER designs. nih.gov
High-Affinity AntagonistsMV1, Compound 1 (from BCL-XL PROTAC study)pan-IAP (cIAP1, cIAP2, XIAP)Engineered for higher binding affinity, particularly to XIAP, which can correlate with improved degradation efficiency. sigmaaldrich.comnih.gov
Novel ChemotypesSR(V/P)W motif peptides, In silico-derived AVP mimeticscIAP1-BIR3Discovered through screening techniques to identify non-canonical binding motifs, expanding the chemical space for IAP ligands. sigmaaldrich.comnih.gov

Exploration of Novel IAP-Binding Chemotypes

While derivatives of known antagonists are widely used, the field is actively exploring novel chemotypes to expand the repertoire of IAP-recruiting ligands. This pursuit aims to identify binders with unique properties, such as improved selectivity, better physicochemical characteristics, or novel intellectual property space.

One approach is the use of screening techniques to identify new binding motifs. For example, a target-assisted iterative screening (TAIS) applied to a phage-displayed peptide library successfully identified a novel BIR3-cIAP1-binding motif, NH₂-SR(V/P)W, which is distinct from the canonical AVPI-like motif. nih.gov The discovery of such unconventional ligands expands the understanding of how proteins can interact with the BIR3 domain and opens new avenues for ligand design. nih.gov

Another powerful strategy is the use of in-silico screening of virtual compound libraries. This approach led to the identification of novel lead compounds based on the Ala-Val-Pro (AVP) tripeptide that can be derivatized into degrader building blocks. sigmaaldrich.comsigmaaldrich.com These novel, in-silico-derived ligands provide an opportunity to develop chemically distinct IAP-mediated degraders, potentially avoiding intellectual property constraints of established scaffolds. sigmaaldrich.com These efforts highlight a move towards rational, structure-based design and computational methods to discover the next generation of IAP ligands for targeted protein degradation.

Linker Chemical Space and Optimization Strategies

Variability in Linker Length and Composition (e.g., Polyethylene Glycol, Alkyl Chains, Heteroaryl Moieties)

The length and chemical makeup of the linker are fundamental parameters that must be fine-tuned for each specific target and ligand pair. explorationpub.comsigmaaldrich.comnih.gov An optimal linker length is necessary to allow the two ligands to bind their respective proteins simultaneously without steric hindrance, while still holding them in a productive proximity for ubiquitination. explorationpub.com

Common linker compositions include:

Alkyl Chains: These are among the most common linker types due to their synthetic accessibility. precisepeg.comnih.gov They are typically hydrophobic, which can aid in cell permeability but may negatively impact aqueous solubility. precisepeg.comresearchgate.net

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to increase the hydrophilicity and water solubility of the PROTAC molecule, which can improve its pharmacokinetic profile. precisepeg.comnih.govresearchgate.net The ethylene (B1197577) glycol units offer good biocompatibility and are easily modified. precisepeg.com In some cases, the presence of ethylene glycol units is essential for degradation activity. explorationpub.com

Heteroaryl and Heterocyclic Moieties: To overcome the limitations of simple alkyl or PEG chains, more rigid and functionalized linkers are being explored. nih.gov Incorporating structures like piperidines, piperazines, or triazoles can impart rigidity, improve solubility, and enhance metabolic stability. explorationpub.comnih.gov For example, a piperidine (B6355638) group was successfully used to increase the solubility of certain PROTACs. explorationpub.com Click chemistry, which often forms a triazole ring, is a popular method for rapidly synthesizing libraries of PROTACs with varying linkers. nih.gov

The choice of linker composition is a balancing act. For instance, replacing an amide in a linker with an ether has been shown to increase cell permeability. explorationpub.com The systematic evaluation of libraries with diverse linker compositions is a standard strategy in PROTAC optimization. nih.gov

Linker TypeCommon ExamplesKey CharacteristicsImpact on PROTAC Properties
Alkyl ChainsSaturated or unsaturated hydrocarbon chainsFlexible, hydrophobic, synthetically accessible. precisepeg.comCan improve cell permeability but may limit aqueous solubility. precisepeg.comresearchgate.net
Polyethylene Glycol (PEG)Repeating -(CH₂CH₂O)- unitsFlexible, hydrophilic, biocompatible. precisepeg.comIncreases water solubility and can improve pharmacokinetics. precisepeg.comresearchgate.net
Heteroaryl/HeterocyclicPiperazine, Piperidine, Triazole ringsMore rigid than alkyl/PEG chains, can introduce polarity. explorationpub.comnih.govCan improve metabolic stability, solubility, and conformational control. precisepeg.comnih.gov

Influence of Linker Flexibility and Rigidity on Ternary Complex Formation

The conformational dynamics of the linker play a crucial role in the efficacy of a degrader. nih.govnih.gov There is a trade-off between linker flexibility and rigidity that must be optimized for each system.

Rigid Linkers: Introducing rigid elements such as alkynes, cycloalkanes, or heterocyclic rings into the linker reduces its conformational flexibility. precisepeg.comnih.gov A more rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing the stability and potency of the ternary complex. nih.gov However, a linker that is too rigid may introduce strain or prevent the ligands from achieving the optimal orientation for ternary complex formation. nih.gov

The ideal linker often strikes a balance, possessing enough flexibility to allow for induced-fit binding while having sufficient rigidity to favor a productive orientation. The systematic replacement of flexible elements with rigid ones is a common strategy to probe this relationship and optimize degrader potency. nih.gov

Impact of Linker Connection Points and Exit Vectors

The specific atom on the IAP ligand (and on the target ligand) where the linker is attached is known as the connection point or attachment point. The angle at which the linker extends from the ligand is referred to as the exit vector. Both factors are critical for successful PROTAC design. nih.gov

The selection of a suitable connection point is paramount. The linker must be attached at a position that does not disrupt the key interactions required for the ligand to bind to cIAP1. nih.gov Typically, this involves identifying solvent-exposed regions of the ligand that are not critical for binding affinity. The exit vector must then orient the linker in a way that allows it to span the distance to the target protein and facilitate a productive ternary complex without introducing steric clashes. nih.gov

Studies have shown that changing the attachment point can have a dramatic effect on degradation efficacy. For example, creating PROTACs where the linker was attached to the N-terminus of a peptide-based ligand produced a degrader with superior activity compared to one linked at the C-terminus. nih.govresearchgate.net Similarly, in the development of in-silico derived IAP ligands, modeling suggested that linkers could be accommodated at either the N- or C-terminus, providing two different exit vectors to explore during the synthesis of degrader libraries. sigmaaldrich.com Therefore, the rational design of cIAP1 ligand-linker conjugates requires careful consideration and often empirical testing of multiple connection points and their corresponding exit vectors to identify the optimal geometry for potent protein degradation.

Synthetic Approaches for Conjugate Assembly

The synthesis of cIAP1 Ligand-Linker Conjugates, such as Conjugate 3, is a multi-step process that involves the careful construction of the cIAP1 ligand precursor, followed by its chemical conjugation to a specifically designed linker. This process requires precise control of stereochemistry and the use of advanced purification and characterization techniques to ensure the final conjugate's purity and structural integrity.

Synthesis of the cIAP1 Ligand Precursor

The cIAP1 ligand component of Conjugate 3 is a complex, non-peptidic small molecule designed to mimic the N-terminal residues of the endogenous pro-apoptotic protein Smac/DIABLO. The synthesis of this precursor, a substituted pyrrolidine-thiazole derivative, is a significant undertaking in medicinal chemistry.

The core structure of the ligand precursor features a central pyrrolidine (B122466) ring, which is a common scaffold in many pharmacologically active compounds due to its conformational rigidity and ability to present substituents in a defined spatial orientation. The synthesis likely begins with a chiral starting material, such as a protected derivative of (2S)-pyrrolidine-2-carboxylic acid, to establish the correct stereochemistry at the 2-position of the pyrrolidine ring.

A plausible synthetic route would involve a series of peptide-like coupling reactions to build the side chain attached to the pyrrolidine nitrogen. This typically involves the sequential addition of amino acid-like fragments. Based on the structure of Conjugate 3, the synthesis would proceed as follows:

Coupling of (2S)-2-cyclohexylacetic acid: The synthesis would initiate with the coupling of (2S)-2-cyclohexylacetic acid to the secondary amine of the protected (2S)-pyrrolidine-2-carboxylic acid derivative. This reaction is typically mediated by standard peptide coupling reagents.

Amide bond formation with a protected alanine (B10760859) derivative: Following the first coupling, the resulting intermediate would be coupled with an N-methyl, N-Boc protected (2S)-alanine. This step introduces the terminal amino acid mimic.

Thiazole (B1198619) ring formation: A key step is the formation of the thiazole ring. This can be achieved through various heterocyclic chemistry reactions, such as a Hantzsch-type thiazole synthesis, by reacting a thioamide precursor with an α-haloketone. The necessary functional groups for later attachment of the linker would be incorporated into these reactants.

Final modifications and deprotection: The final steps in the synthesis of the ligand precursor would involve any necessary functional group interconversions and the removal of protecting groups to reveal the reactive handle needed for linker attachment.

The table below outlines the key chemical intermediates in the synthesis of the cIAP1 ligand precursor.

Intermediate Chemical Name Purpose in Synthesis
Precursor 1(2S)-pyrrolidine-2-carboxylic acid derivativeEstablishes core stereochemistry
Precursor 2(2S)-2-cyclohexylacetic acidForms part of the Smac mimetic backbone
Precursor 3(2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acidIntroduces the terminal amino acid mimic
Precursor 4A suitable thioamide and α-haloketoneReactants for thiazole ring formation

Chemical Coupling Reactions for Linker Attachment

Once the cIAP1 ligand precursor is synthesized with a suitable reactive handle (e.g., a carboxylic acid or an amine), it is ready for conjugation to the linker. The linker in "cIAP1 Ligand-Linker Conjugates 3" is a polyethylene glycol (PEG)-based chain, which is commonly used in PROTAC design to bridge the target protein ligand and the E3 ligase ligand. PEG linkers offer good solubility and allow for conformational flexibility.

The most common chemical reaction for attaching such a linker to a ligand precursor is amide bond formation . adooq.com Given the structure of Conjugate 3, where the linker is attached to the thiazole ring via a phenoxy group, the final coupling step likely involves the formation of an amide bond between the carboxylic acid on the PEG linker and an amino group on a precursor to the phenoxy-thiazole moiety, or an esterification reaction. However, a more common strategy in solid-phase synthesis would be the amide coupling.

Key aspects of this coupling reaction include:

Activating Agents: To facilitate the amide bond formation, the carboxylic acid group on the linker is typically activated. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. adooq.com

Reaction Conditions: The coupling reaction is typically carried out in an inert, anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. adooq.com The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). adooq.com

The table below summarizes common coupling reagents used for linker attachment.

Coupling Reagent Full Name Role in Reaction
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideActivates carboxylic acids for amide bond formation
DCCDicyclohexylcarbodiimideActivates carboxylic acids for amide bond formation
HOBt1-HydroxybenzotriazoleReduces side reactions and racemization
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient peptide coupling reagent

Advanced Purification and Characterization Techniques for Conjugates

Following the successful conjugation of the cIAP1 ligand and the linker, the crude product is a mixture containing the desired conjugate, unreacted starting materials, coupling reagents, and byproducts. Therefore, a rigorous purification process is essential to isolate the pure cIAP1 Ligand-Linker Conjugate 3.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique for the purification of small molecule conjugates. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective. A gradient of organic solvent (e.g., acetonitrile) and water is typically used to elute the compounds from a C18 column. The purity of the collected fractions is often assessed by analytical HPLC.

Flash Column Chromatography: For larger scale purifications or as a preliminary purification step, flash column chromatography using silica (B1680970) gel may be employed. The choice of solvent system is critical for achieving good separation.

Characterization Techniques:

Once purified, the identity and purity of the cIAP1 Ligand-Linker Conjugate 3 must be unequivocally confirmed using a suite of analytical methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight of the conjugate, confirming its elemental composition. adooq.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of the conjugate. These techniques provide information about the chemical environment of each proton and carbon atom, confirming the connectivity of the ligand and linker components and the absence of impurities.

Purity Analysis: The final purity of the conjugate is typically determined by analytical HPLC, often with detection at multiple wavelengths to ensure no co-eluting impurities are present. A purity of >95% or higher is generally required for biological studies. medchemexpress.com

The table below lists the primary analytical techniques for conjugate characterization.

Technique Information Obtained
HPLCPurity and retention time
HRMSExact molecular weight and elemental formula
¹H NMRProton chemical environment and structural connectivity
¹³C NMRCarbon skeleton and functional groups

Structure Activity Relationship Sar Studies of Ciap1 Ligand Linker Conjugates 3

Elucidation of IAP Ligand-cIAP1 Binding Affinities and On-Target Engagement

The foundation of any successful cIAP1-recruiting degrader lies in its ability to effectively bind to the cIAP1 E3 ligase. The affinity of the IAP ligand for cIAP1 is a crucial determinant of the subsequent formation of a productive ternary complex (Target Protein-Degrader-cIAP1) and the ensuing ubiquitination and degradation of the target protein.

Initial forays into cIAP1-based degraders utilized methyl bestatin (B1682670) and its derivatives as the cIAP1-binding moiety. nih.govnih.gov These early-generation ligands, while capable of inducing cIAP1 autoubiquitination and degradation, exhibited relatively modest affinity for cIAP1. nih.govnih.gov Subsequent research led to the development of higher-affinity IAP antagonists, such as derivatives of LCL161 and MV1, which have been incorporated into more potent SNIPERs. nih.govnih.gov

Correlating Linker Structure with Ternary Complex Stability and Degradation Efficacy

The linker connecting the target-binding warhead and the cIAP1 ligand is not merely a passive spacer but plays a critical role in determining the stability of the ternary complex and, consequently, the degradation efficacy. The length, composition, and attachment points of the linker are all key parameters that are extensively explored in SAR studies.

The length of the linker is a fundamental variable. A linker that is too short may sterically hinder the simultaneous binding of the degrader to both the target protein and cIAP1. Conversely, an excessively long and flexible linker might not effectively bring the two proteins into the optimal proximity required for efficient ubiquitin transfer. This relationship is often target-dependent and requires empirical optimization. For example, in the development of SNIPERs targeting the BCR-ABL protein, a hexyl linker (SNIPER-3) and a decyl linker (SNIPER-4) were shown to induce degradation, highlighting that a range of linker lengths can be productive. nih.gov

The composition of the linker also significantly influences the properties of the degrader. The incorporation of polyethylene (B3416737) glycol (PEG) units is a common strategy to enhance solubility and cell permeability. The nature of the atoms within the linker (e.g., alkyl chains, ethers, amides) can affect its rigidity and conformational preferences, which in turn impacts the geometry of the ternary complex.

The attachment points of the linker to both the target ligand and the IAP ligand are also critical. An improper exit vector can lead to a non-productive ternary complex, even if the individual ligands have high affinity for their respective proteins.

The following table illustrates the impact of linker modifications on the degradation of Bruton's tyrosine kinase (BTK) by cIAP1-recruiting PROTACs.

CompoundLinker ModificationDC50 (nM) for BTK Degradation in THP-1 cells
SNIPER-12Aminopyrazole derivative linked to IAP ligand182 ± 57
SNIPER-13Varied linker compared to SNIPER-12-
SNIPER-11Different linker and IAP ligand combinationInefficient degradation

Data sourced from a 2022 review on IAP-based PROTACs. nih.gov The specific linker structures for SNIPER-13 and SNIPER-11 were not detailed in the source.

These findings underscore the empirical nature of linker optimization, where subtle changes can lead to significant differences in degradation potency. It is also important to note that in some cases, increased ternary complex stability does not always correlate with enhanced degradation efficiency, suggesting a more complex relationship involving the dynamics and specific orientation of the complex.

Investigation of Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and cIAP1 ligand-linker conjugates are no exception. The three-dimensional arrangement of atoms can profoundly influence binding interactions, ternary complex formation, and ultimately, the selectivity and potency of the degrader.

A clear example of the impact of stereochemistry comes from the development of BRD4-targeting SNIPERs. A degrader incorporating the active (+)-JQ-1 enantiomer as the BRD4-binding ligand effectively degraded BRD4. nih.gov In contrast, a control molecule, SNIPER-10, which contained the inactive (-)-JQ-1 enantiomer, was incapable of degrading BRD4. nih.gov Interestingly, SNIPER-10 could still induce the degradation of cIAP1, but not XIAP or BRD4. nih.gov This demonstrates that the cIAP1-engaging part of the molecule was functional, but the incorrect stereochemistry of the target-binding ligand completely abrogated the formation of a productive ternary complex for BRD4 degradation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. In the context of cIAP1 ligand-linker conjugates, QSAR models can be valuable tools for predicting the degradation potency (e.g., DC50 values) of novel degrader designs, thereby streamlining the optimization process.

Developing a robust QSAR model requires a dataset of compounds with well-characterized structures and corresponding biological activity data. The model is built by identifying molecular descriptors that are statistically correlated with the observed activity. These descriptors can encompass a wide range of properties, including electronic, steric, hydrophobic, and topological features of the molecules.

While specific QSAR models solely for "cIAP1 Ligand-Linker Conjugates 3" are not publicly available, the principles of QSAR are broadly applicable to the development of cIAP1-based degraders. For instance, a QSAR study on a series of cIAP1-recruiting PROTACs targeting a specific protein could reveal key features of the linker, such as its length, flexibility, and the presence of hydrogen bond donors or acceptors, that are critical for high degradation potency.

The complexity of the PROTAC mechanism, involving the formation of a ternary complex, presents a challenge for traditional QSAR modeling. However, more advanced computational techniques, such as 3D-QSAR and pharmacophore modeling, can be employed to account for the three-dimensional nature of the interactions. These models can provide valuable insights into the optimal spatial arrangement of the target ligand, linker, and E3 ligase ligand for effective protein degradation. As more data on cIAP1-based degraders becomes available, the development of predictive QSAR models will undoubtedly play an increasingly important role in the rational design of new and improved therapeutic agents.

Advanced Methodologies for Evaluating this compound in Research

The development of targeted protein degraders, such as those synthesized using this compound, has necessitated the use of sophisticated analytical techniques to characterize their biochemical and cellular activity. This conjugate, which incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase and a flexible linker, serves as a foundational component for creating proteolysis-targeting chimeras (PROTACs). ambeed.comchemscene.comadooq.com A PROTAC derived from this conjugate is designed to recruit cIAP1 to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. A thorough evaluation of such a PROTAC requires a multi-faceted approach, employing a suite of biophysical and cellular assays to elucidate its mechanism of action.

Advanced Methodologies for Evaluating Ciap1 Ligand Linker Conjugates 3 in Research

Biophysical Techniques for Ligand-Protein Interaction Analysis

Understanding the direct interaction between a cIAP1-recruiting PROTAC and the cIAP1 protein is fundamental to its development. Biophysical techniques are essential for quantifying the binding affinity, kinetics, and thermodynamics of this interaction, which are critical determinants of the PROTAC's efficacy.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of molecular interactions in real-time. nih.govyoutube.com In the context of a PROTAC derived from cIAP1 Ligand-Linker Conjugates 3, SPR is employed to determine the association rate (ka) and dissociation rate (kd) of the PROTAC binding to the cIAP1 protein. The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated from the ratio of these rates (kd/ka).

For this analysis, recombinant cIAP1 protein is typically immobilized on a sensor chip. The PROTAC, dissolved in a suitable buffer, is then flowed over the chip surface at various concentrations. nih.gov The binding of the PROTAC to the immobilized cIAP1 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com By monitoring this signal over time, a sensorgram is generated, from which the kinetic parameters can be derived. A high-affinity interaction, characterized by a fast association rate and a slow dissociation rate, is often a desirable feature for an effective PROTAC.

Below is a table with representative kinetic data for a well-characterized cIAP1 inhibitor, similar to the ligand portion of the conjugate, binding to the BIR3 domain of cIAP1.

CompoundTargetka (1/Ms)kd (1/s)KD (nM)
Birinapant cIAP1-BIR31.2 x 10^61.2 x 10^-3<1
LCL-161 cIAP1-BIR3--23
GDC-0152 cIAP1-BIR3--17

This table presents representative data for known cIAP1 inhibitors to illustrate typical binding kinetic values obtained through SPR analysis. The data for Birinapant and GDC-0152 are from cell-free assays. selleckchem.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govtainstruments.com For a PROTAC utilizing this compound, ITC can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding to cIAP1.

In a typical ITC experiment, a solution of the PROTAC is titrated into a sample cell containing the cIAP1 protein. tainstruments.com The heat released or absorbed during the interaction is measured, and a binding isotherm is generated. This isotherm can be fitted to a binding model to extract the thermodynamic parameters. This information is invaluable for understanding the driving forces behind the binding interaction, whether it is enthalpically or entropically driven, which can guide further optimization of the PROTAC's design. nih.gov

The following table shows hypothetical thermodynamic data for the interaction of a cIAP1-based PROTAC with the cIAP1 protein.

ParameterValue
Binding Affinity (KD) 25 nM
Stoichiometry (n) 1.1
Enthalpy Change (ΔH) -10.5 kcal/mol
Entropy Change (TΔS) 2.5 kcal/mol

This table illustrates the type of thermodynamic data that can be obtained from an ITC experiment, providing insights into the binding mechanism.

NanoBRET Assays for Cellular Target Engagement

While SPR and ITC provide detailed information on binding in a purified system, it is crucial to confirm that the PROTAC can engage its target within the complex environment of a living cell. The NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assay is a live-cell method used to quantify the binding of a test compound to a target protein. nih.govpromega.compromega.com

To evaluate a PROTAC derived from this compound, a NanoBRET assay for cIAP1 would be employed. In this setup, cells are engineered to express cIAP1 as a fusion protein with NanoLuc luciferase. A fluorescent tracer that binds to cIAP1 is then added to the cells. In the absence of a competing compound, the close proximity of the luciferase and the tracer results in energy transfer and a BRET signal. When the PROTAC is introduced and binds to the cIAP1-NanoLuc fusion protein, it displaces the tracer, leading to a decrease in the BRET signal. promega.com The degree of this decrease is proportional to the target engagement of the PROTAC, allowing for the determination of an IC50 value, which reflects the PROTAC's potency in a cellular context.

Cellular Assays for Protein Degradation and Functional Consequences

The ultimate goal of a PROTAC is to induce the degradation of a specific target protein. Therefore, cellular assays that can quantify protein levels and confirm the mechanism of degradation are essential.

Immunoblotting for Protein Level Quantification

Immunoblotting, or Western blotting, is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate. To assess the efficacy of a PROTAC synthesized from this compound, cells are treated with the PROTAC for a defined period. The cells are then lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is probed with antibodies specific to the target protein and cIAP1. acs.org

A successful PROTAC will lead to a significant reduction in the band intensity of the target protein. Often, cIAP1-based PROTACs also induce the auto-ubiquitination and degradation of cIAP1 itself, which can also be monitored by immunoblotting. nih.gov A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading across samples. Densitometry analysis of the bands allows for the quantification of protein degradation.

The table below shows hypothetical data from an immunoblotting experiment, demonstrating the dose-dependent degradation of a target protein and cIAP1 after treatment with a PROTAC.

PROTAC Concentration (nM)Target Protein Level (%)cIAP1 Protein Level (%)
0 100100
10 7580
50 4055
100 1525
500 510

This table represents typical quantitative data from a Western blot analysis, showing the degradation of both the target protein and the E3 ligase.

Ubiquitination Assays to Confirm Substrate Polyubiquitination

To confirm that the observed protein degradation is occurring via the ubiquitin-proteasome system, ubiquitination assays are performed. These assays aim to detect the polyubiquitination of the target protein induced by the PROTAC.

One common method involves immunoprecipitating the target protein from cell lysates treated with the PROTAC and a proteasome inhibitor (to prevent the degradation of the ubiquitinated protein). The immunoprecipitated protein is then analyzed by immunoblotting using an antibody that recognizes ubiquitin. An increase in a high-molecular-weight smear or a ladder of bands corresponding to the ubiquitinated target protein confirms that the PROTAC is effectively recruiting cIAP1 to the target, leading to its polyubiquitination. semanticscholar.org It has been shown that cIAP1 can mediate the formation of various ubiquitin chain linkages, including K11, K48, and K63, which can have different downstream signaling consequences. nih.govmdpi.com Recent studies have also highlighted the role of branched ubiquitin chains in cIAP1-mediated degradation. researchgate.netnih.gov

Reporter Gene Assays for Downstream Signaling Events

The degradation of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) by ligand-linker conjugates sets off a cascade of downstream signaling events, primarily impacting pathways regulated by cIAP1's E3 ubiquitin ligase activity. nih.govencyclopedia.pub cIAP1 is a critical regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is pivotal for cell survival and inflammation. numberanalytics.com It modulates this pathway by interacting with key signaling molecules like TRAF2 and RIP1. nih.govnumberanalytics.com Therefore, inducing the degradation of cIAP1 is expected to alter NF-κB activity significantly.

To quantitatively measure these changes, researchers utilize reporter gene assays. In this system, a reporter gene—commonly luciferase or Green Fluorescent Protein (GFP)—is placed under the transcriptional control of a promoter containing response elements for a specific transcription factor. For instance, an NF-κB reporter construct will have its promoter driven by multiple copies of the NF-κB binding site.

When cells containing this reporter system are treated with cIAP1 Ligand-Linker Conjugate 3, the degradation of cIAP1 leads to the modulation of NF-κB signaling. patsnap.com This change in the activity of the NF-κB transcription factor results in a corresponding change in the expression of the reporter gene. researchgate.net By measuring the output—luminescence for luciferase or fluorescence for GFP—researchers can precisely quantify the functional consequences of cIAP1 degradation on its downstream signaling pathways. This method is crucial for confirming that the conjugate not only degrades its target but also produces the intended biological effect.

Table 1: Illustrative Reporter Gene Assay Data for cIAP1 Conjugate 3

This table shows hypothetical results from a luciferase-based reporter assay in a cell line engineered with an NF-κB-driven reporter gene.

Treatment ConditionConcentration (nM)Relative Luciferase Units (RLU)Fold Change vs. Vehicle
Vehicle (Control)-15,8401.0
cIAP1 Ligand-Linker Conjugate 31098,2086.2
cIAP1 Ligand-Linker Conjugate 3100245,52015.5
cIAP1 Ligand-Linker Conjugate 31000251,85615.9
Inactive Control Conjugate100016,1501.02

High-Throughput Screening for Degrader Identification and Optimization

The discovery and refinement of potent and selective protein degraders like cIAP1 Ligand-Linker Conjugate 3 rely heavily on high-throughput screening (HTS) methodologies. nih.gov These techniques allow for the rapid evaluation of large libraries of compounds, enabling researchers to identify promising candidates and guide the structure-activity relationship (SAR) studies needed for optimization. sigmaaldrich.com

Several advanced HTS technologies are particularly well-suited for targeted protein degradation. nih.govresearchgate.net These include:

Split Luciferase Systems (e.g., HiBiT): This technology involves genetically tagging the target protein (cIAP1) with a small peptide tag (HiBiT). A larger, complementary luciferase subunit (LgBiT) is supplied in the assay reagent. When the tagged cIAP1 is present, the subunits combine to form a functional, luminescent luciferase. If a degrader compound induces the degradation of cIAP1-HiBiT, the luminescent signal decreases in a concentration-dependent manner. This system is highly quantitative and can be used to determine key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level). ntu.edu.sg

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): Assays like HTRF use two antibodies that recognize different epitopes on the target protein. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore. When both antibodies bind to the intact protein, the donor and acceptor are brought into proximity, generating a FRET signal. Degradation of the target protein separates the antibody pair, leading to a loss of the FRET signal.

These HTS methods provide the quantitative data necessary to compare different ligand-linker conjugates and select those with the most desirable degradation profiles for further development.

Table 2: Representative High-Throughput Screening Data for a Library of cIAP1 Conjugates

This table illustrates typical data generated from an HTS campaign aimed at optimizing cIAP1 degraders, using a HiBiT-based assay.

Compound IDLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Notes
LLC-1 (Parent)PEG412585Initial Hit
LLC-2PEG245070Shorter linker, less potent
cIAP1 Ligand-Linker Conjugate 3PEG4-Alkyl1598Optimized linker, high potency and efficacy
LLC-4PEG69090Longer linker, good efficacy
LLC-5Alkyl C821082Non-PEG linker

Proteomic Profiling for On-Target and Off-Target Degradation Assessment

A critical step in evaluating any targeted protein degrader is to confirm that it selectively degrades the intended target without causing widespread changes to the rest of the proteome. nih.gov Proteomic profiling, primarily using quantitative mass spectrometry, is the definitive method for assessing both on-target and off-target degradation. biorxiv.org

The typical workflow involves treating a relevant cell line with cIAP1 Ligand-Linker Conjugate 3 for a specific duration. A control group of cells is treated with a vehicle. Following treatment, the cells are lysed, and the entire protein content (the proteome) is extracted. Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, the proteins from the treated and control groups can be differentially labeled and then combined.

The mixed sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technology identifies and quantifies thousands of individual proteins in the sample. By comparing the abundance of each protein in the treated sample versus the control, researchers can generate a comprehensive profile of protein level changes induced by the degrader.

On-Target Assessment: The primary goal is to observe a significant and potent reduction in the levels of cIAP1, confirming the intended activity of the conjugate.

Off-Target Assessment: The data is scrutinized for any other proteins that are significantly downregulated. The identification of such proteins is crucial, as off-target degradation can lead to unintended biological consequences. nih.gov Some E3 ligase ligands are known to have intrinsic activity against other proteins, and proteomic profiling is essential to uncover these effects. nih.gov

This unbiased, proteome-wide view provides the ultimate confirmation of a degrader's specificity and is a cornerstone of its preclinical characterization.

Table 3: Example Proteomic Profiling Results for cIAP1 Ligand-Linker Conjugate 3

This table presents a simplified, hypothetical output from a quantitative proteomics experiment comparing cells treated with the conjugate to control cells.

Protein (UniProt ID)Gene NameLog₂ Fold Change (Treated/Control)p-valueAssessment
Q13489BIRC2 (cIAP1)-4.151.2e-8On-Target
P54278BIRC3 (cIAP2)-3.984.5e-8Potential Off-Target (Homologue)
P98170XIAP-0.120.85No Significant Change
P04637TP530.050.91No Significant Change
P35222BRD4-0.080.88No Significant Change
Q9Y2G7XYZ-Protein-2.509.9e-5Potential Off-Target (Unrelated)

Biological and Biomedical Research Applications of Ciap1 Ligand Linker Conjugates 3

Application in Inducing Targeted Protein Degradation for Research Tools

cIAP1 ligand-linker conjugates are instrumental as research tools for inducing targeted protein degradation (TPD), a method that offers rapid and reversible knockdown of specific proteins. nih.gov These heterobifunctional molecules work by linking a ligand that binds to the target protein with a ligand that recruits the cIAP1 E3 ubiquitin ligase. nih.gov This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for destruction by the cellular proteasome. researchgate.net This approach allows researchers to study the function of a protein by observing the cellular consequences of its acute depletion, providing a powerful alternative to genetic methods like RNA interference (RNAi) or CRISPR, which can be slower and may have off-target effects. The ability to control protein levels with small molecules provides a dynamic way to investigate cellular processes.

Development of SNIPERs for Specific Protein Knockdown

A prominent application of cIAP1 ligand-linker conjugates is in the creation of "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs). researchgate.net SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that specifically hijack inhibitor of apoptosis proteins (IAPs) like cIAP1 and XIAP. jst.go.jpmedchemexpress.com Unlike some other PROTACs that recruit different E3 ligases, SNIPERs often induce the simultaneous degradation of both the target protein and the IAP itself. researchgate.netmedchemexpress.com

Researchers have developed various SNIPERs by conjugating different IAP ligands, such as bestatin (B1682670) or more potent antagonists like MV1 and LCL161 derivatives, to ligands for specific proteins of interest. nih.govnih.gov For example, SNIPER(ER) was created by linking an IAP ligand to 4-hydroxytamoxifen (B85900) (4-OHT) to target the estrogen receptor α (ERα) for degradation. nih.gov Similarly, SNIPERs targeting cellular retinoic acid-binding proteins (CRABPs) and transforming acidic coiled-coil-containing protein 3 (TACC3) have been successfully developed. medchemexpress.comnih.gov The modular nature of SNIPERs allows for the rational design of molecules to knockdown a wide array of proteins for research purposes. adooq.combiocat.com

Modulation of Apoptotic Pathways and Cell Survival Mechanisms

cIAP1 is a key regulator of cell death and survival pathways. novusbio.comnumberanalytics.com It contains a RING domain that functions as an E3 ubiquitin ligase and BIR (baculoviral IAP repeat) domains that allow it to bind and inhibit caspases, the executioners of apoptosis. nih.govnumberanalytics.com By design, cIAP1 ligand-linker conjugates bind to cIAP1, often leading to its autoubiquitination and degradation. nih.gov

The degradation of cIAP1 has profound effects on cellular signaling. It can lead to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway, which is involved in inflammation and cell survival. novusbio.com Furthermore, the loss of cIAP1 can de-repress apoptosis. For instance, in the context of TNF-α signaling, cIAP1 ubiquitinates RIP1, promoting a pro-survival signaling complex. nih.govnih.gov Degradation of cIAP1 leads to deubiquitinated RIP1 associating with caspase-8, switching the cellular response towards apoptosis. nih.govnih.gov cIAP1 has also been shown to promote the ubiquitination and degradation of the pro-apoptotic protein CHOP, and its removal can thus enhance stress-induced cell death. nih.govexlibrisgroup.com Therefore, these conjugates serve as powerful tools to probe the intricate balance between cell survival and apoptosis. nih.govexlibrisgroup.com

Utility in Cancer Research and Preclinical Studies

The ability of cIAP1 ligand-linker conjugates to degrade specific proteins and modulate apoptosis makes them highly valuable in oncology research. researchgate.netnih.gov

Many cancers overexpress anti-apoptotic proteins like cIAP1, contributing to therapeutic resistance. novusbio.comnumberanalytics.com By inducing the degradation of cIAP1, these conjugates can lower the threshold for apoptosis, sensitizing cancer cells to other treatments. novusbio.comnih.gov For example, depleting cIAP1 has been shown to enhance the sensitivity of liver cancer cells to TRAIL-induced apoptosis. nih.gov Similarly, in androgen-independent prostate cancer cells, down-regulation of cIAP-1 by resveratrol (B1683913) was found to enhance apoptosis mediated by death receptors. aacrjournals.org This strategy of combining cIAP1 degraders with conventional chemotherapies or other targeted agents is a promising area of preclinical investigation to overcome drug resistance. researchgate.net

Oncogenic fusion proteins like BCR-ABL are drivers of certain cancers, such as chronic myeloid leukemia (CML). nih.gov While tyrosine kinase inhibitors (TKIs) targeting BCR-ABL have revolutionized treatment, drug resistance remains a challenge. nih.gov Targeted degradation offers an alternative therapeutic modality. Researchers have developed SNIPER(ABL) compounds by conjugating ABL kinase inhibitors, such as dasatinib (B193332) or imatinib, with IAP ligands. nih.govnih.govacs.org One such compound, SNIPER(ABL)-39, which links dasatinib to an LCL161 derivative, potently degrades the BCR-ABL protein. nih.gov Mechanistic studies revealed that both cIAP1 and XIAP are involved in this degradation process. nih.govresearchgate.net The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways and suppresses the growth of CML cells, suggesting this approach could be a novel anti-cancer strategy. nih.govelsevierpure.com

The androgen receptor (AR) is a key driver of prostate cancer, and targeting it is a primary therapeutic strategy. nih.gov However, resistance often develops. PROTACs that recruit cIAP1 have been designed to specifically degrade the AR. medchemexpress.com This approach is being explored to overcome resistance to conventional anti-androgen therapies. nih.gov Studies have also shown that knocking down multiple IAPs, including cIAP1, can sensitize androgen-independent prostate cancer cells to apoptosis and inhibit their proliferation. nih.gov

The application of cIAP1-based degraders extends beyond prostate cancer. The SWI/SNF chromatin remodeling complex is a target in various cancers, and degraders targeting its ATPase subunits have shown utility in models of castration-resistant prostate cancer. biorxiv.org The versatility of the SNIPER and PROTAC platform allows for the development of degraders against a multitude of cancer-relevant targets, making cIAP1 ligand-linker conjugates a broadly applicable tool in cancer research. medchemexpress.comresearchgate.net

Contributions to Novel Drug Discovery Paradigms

The primary contribution of cIAP1 Ligand-Linker Conjugates 3 to drug discovery lies in its integral role in the design and synthesis of SNIPERs. These heterobifunctional molecules are engineered to hijack the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). sigmaaldrich.comresearchgate.net A SNIPER molecule conceptually consists of three parts: a ligand that recognizes the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. sci-hub.box this compound provides the latter two components: a high-affinity ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), which possesses E3 ligase activity, and a versatile linker ready for conjugation to a ligand for a specific POI. researchgate.netnih.govnih.govresearchgate.net

The mechanism of action for a SNIPER derived from this conjugate is a prime example of event-driven pharmacology, which contrasts with the occupancy-driven mechanism of traditional inhibitors. nih.gov Upon entering a cell, the SNIPER forms a ternary complex by simultaneously binding to the target protein and cIAP1. sci-hub.box This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the RING domain of cIAP1. mdpi.com The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. rsc.org A key feature of this process is its catalytic nature; a single SNIPER molecule can induce the degradation of multiple target protein molecules before it is itself eventually degraded. nih.gov

A noteworthy characteristic of cIAP1-recruiting SNIPERs is their ability to induce the simultaneous degradation of cIAP1 itself through auto-ubiquitination. nih.govnih.govresearchgate.net This dual-action can be therapeutically advantageous, particularly in oncology, as many cancer cells overexpress IAP proteins to evade apoptosis. researchgate.net By degrading both the primary oncogenic driver and an anti-apoptotic protein, these SNIPERs can deliver a potent one-two punch to cancer cells.

The modularity of the SNIPER platform, enabled by conjugates like cIAP1 Ligand-Linker Conjugate 3, has allowed researchers to target a diverse range of pathogenic proteins previously considered "undruggable" due to the lack of suitable active sites for inhibition. sigmaaldrich.comresearchgate.net Research has demonstrated the successful degradation of various targets by conjugating different POI ligands to cIAP1 ligands.

Table 1: Examples of Proteins Targeted by cIAP1-Recruiting SNIPERs

Target ProteincIAP1 Ligand Used in SNIPERTherapeutic AreaKey Findings
Cellular Retinoic Acid-Binding Protein-II (CRABP-II) Bestatin, MV1CancerInduced selective degradation of CRABP-II in HT1080 cells. sci-hub.box
Estrogen Receptor α (ERα) Bestatin, LCL161 derivativeBreast CancerSNIPERs with higher affinity IAP ligands showed nanomolar degradation potency. nih.gov
BCR-ABL Dasatinib, Imatinib (as POI ligands) with Bestatin or MV1Chronic Myeloid LeukemiaInduced reduction of BCR-ABL protein levels in K562 cells. nih.gov
Androgen Receptor (AR) AR antagonistsProstate CancerInduced AR degradation and apoptosis in prostate cancer cells. nih.gov
Bromodomain-containing protein 4 (BRD4) (+)-JQ-1CancerEfficiently reduced BRD4, cIAP1, and XIAP protein levels. nih.gov
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) RIPK2 inhibitorsInflammatory DiseasesAchieved selective degradation of RIPK2. nih.gov

These examples underscore the versatility and therapeutic potential of the SNIPER technology, which is fundamentally enabled by the availability of well-characterized components like this compound.

Application in Biomarker Identification and Validation Studies

While the primary focus of research on cIAP1-based degraders has been on their therapeutic effects, their unique mechanism of action offers significant potential for application in biomarker identification and validation. The targeted and specific nature of protein degradation induced by these conjugates can be leveraged as a tool to probe biological systems and identify markers of drug efficacy and patient response.

A direct and immediate application is the use of the degradation of cIAP1 itself as a pharmacodynamic biomarker . Since SNIPERs containing ligands like the one in this compound induce the auto-ubiquitination and degradation of cIAP1, monitoring the levels of cIAP1 in patient samples (e.g., tumor biopsies or peripheral blood mononuclear cells) can provide direct evidence of target engagement and drug activity. nih.govnih.gov

Furthermore, the degradation of the primary target protein serves as a crucial biomarker of the SNIPER's intended biological effect. However, the downstream consequences of degrading both the target protein and cIAP1 can lead to a cascade of cellular changes, providing a rich source of potential predictive biomarkers that could help identify patient populations most likely to respond to therapy.

The degradation of cIAP1 is known to impact several key signaling pathways, most notably the NF-κB and apoptosis pathways. nih.gov cIAP1 is a critical negative regulator of the non-canonical NF-κB pathway and a component of the TNF receptor signaling complex that modulates both pro-survival and pro-apoptotic signals. nih.gov Therefore, treatment with a cIAP1-recruiting SNIPER would be expected to alter the cellular state in predictable ways that can be measured.

Table 2: Potential Biomarkers Associated with cIAP1-Based Degrader Activity

Biomarker CategoryPotential BiomarkerRationale for SelectionValidation Approach
Pharmacodynamic Decreased cIAP1 protein levelsDirect consequence of SNIPER-induced auto-ubiquitination and degradation. nih.govnih.govWestern blot or immunohistochemistry (IHC) on tissue biopsies.
Pharmacodynamic Cleavage of Caspase-3, -8, and -9Degradation of cIAP1 removes its inhibitory effect on caspases, leading to their activation and cleavage. nih.govWestern blot or IHC for cleaved caspases.
Predictive Expression levels of NF-κB target genescIAP1 degradation can activate the non-canonical NF-κB pathway, altering the expression of its target genes. nih.govRNA sequencing or qPCR on patient samples before and after treatment.
Predictive Baseline expression of IAP family members (e.g., cIAP1, XIAP, Survivin)High baseline expression of IAPs has been correlated with a progressive disease course and may indicate dependency on this pathway, suggesting greater sensitivity to IAP-targeting therapies. nih.govIHC or transcriptomic analysis of pre-treatment tumor samples.
Exploratory Global proteomic and transcriptomic changesUnbiased 'omics' approaches can identify novel downstream effects and signatures of response or resistance to cIAP1-targeted degradation. youtube.comMass spectrometry-based proteomics or RNA-sequencing of cells or tissues treated with the degrader.

Comparative Analysis and Strategic Positioning of Ciap1 Ligand Linker Conjugates 3

Differentiation from Other E3 Ligase Ligands (e.g., Cereblon, VHL, MDM2)

Proteolysis-targeting chimeras (PROTACs) and related technologies like Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) function by co-opting an E3 ubiquitin ligase to tag a target protein for degradation. While many E3 ligases exist, only a few, including cellular inhibitor of apoptosis protein 1 (cIAP1), Cereblon (CRBN), von Hippel-Lindau (VHL), and mouse double minute 2 homolog (MDM2), have been extensively utilized. nih.govnih.gov The choice of E3 ligase is critical as it dictates the mechanism of degradation and the biological outcome.

The most significant distinction between cIAP1 and the more commonly used E3 ligases, CRBN and VHL, lies in the nature of the ubiquitin chain they assemble on the target protein. PROTACs recruiting CRBN and VHL typically induce the formation of lysine-48 (K48)-linked polyubiquitin (B1169507) chains, which serve as a canonical signal for proteasomal degradation. citeab.comnih.gov In contrast, cIAP1-based degraders operate through a more complex mechanism. The efficacy of cIAP1-targeting degraders is dependent on the K63-specific E2 enzyme UBE2N. citeab.comnih.govresearchgate.net This initial K63-linked ubiquitination facilitates the subsequent assembly of highly complex branched ubiquitin chains, including K48/K63 and K11/K48 branched structures, which then recruit the proteasome for degradation. citeab.comnih.govresearchgate.net This unique "ubiquitin code" represents a fundamental mechanistic divergence from CRBN and VHL.

MDM2-recruiting PROTACs offer another distinct strategic approach. MDM2's primary endogenous substrate is the tumor suppressor p53. nih.gov Therefore, a PROTAC using an MDM2 ligand, such as a nutlin derivative, can have a dual mechanism of action: it induces the degradation of the desired target protein while simultaneously preventing MDM2 from degrading p53, thereby stabilizing p53 levels. nih.gov This can be particularly advantageous in cancer therapy, combining targeted protein degradation with the activation of a potent tumor suppressor pathway. nih.gov However, some MDM2-based PROTACs have been reported to have lower degradation efficiency and high molecular weight, which can present challenges. nih.gov

The ligands themselves also differ. Ligands for CRBN (e.g., derivatives of thalidomide) and VHL are well-characterized, with extensive structure-activity relationship (SAR) data available. nih.gov Ligands for cIAP1, often derived from SMAC mimetics like LCL-161 or bestatin (B1682670), function as IAP antagonists. nih.govnih.gov A key feature of these ligands is that their binding to cIAP1 can induce its auto-ubiquitination and subsequent degradation, an effect not typically observed with CRBN or VHL ligands. nih.govnih.gov

FeaturecIAP1Cereblon (CRBN)Von Hippel-Lindau (VHL)MDM2
Ubiquitination PatternK63-linked initiation followed by complex branched K11/K48/K63 chains. citeab.comresearchgate.netPrimarily K48-linked chains. citeab.comnih.govPrimarily K48-linked chains. citeab.comnih.govMediates degradation of p53 via ubiquitination. nih.gov
Key Ligand TypeIAP antagonists / SMAC mimetics (e.g., LCL-161, Bestatin derivatives). nih.govnih.govImmunomodulatory drugs (e.g., Thalidomide derivatives). nih.govHIF-1α peptide mimics. nih.govNutlin derivatives. nih.gov
Ligand-Induced E3 EffectInduces auto-ubiquitination and degradation of cIAP1. nih.govnih.govGenerally stable.Generally stable.Blocks p53 interaction, leading to p53 stabilization. nih.gov
Associated TechnologySNIPERs. nih.govnih.govPROTACs. nih.govPROTACs. nih.govPROTACs. nih.govnih.gov

Advantages and Disadvantages of cIAP1 Recruitment in PROTAC/SNIPER Design

Recruiting cIAP1 for targeted protein degradation offers a unique set of strategic advantages and disadvantages that must be considered during the design of degraders like SNIPERs.

Advantages:

One of the primary advantages is the frequent overexpression of IAP family members, including cIAP1, in various cancer cells, where they contribute to apoptosis resistance. nih.gov This overexpression could provide a therapeutic window, allowing for selective action in tumor tissues compared to normal tissues. Furthermore, the development of potent, high-affinity small molecule IAP antagonists provides a strong starting point for designing the E3 ligase-binding moiety of the degrader. nih.gov The catalytic nature of PROTACs and SNIPERs is a general advantage, where a single molecule can mediate the degradation of multiple target protein copies, potentially requiring lower drug concentrations and reducing off-target effects. researchgate.net The ability to degrade targets lacking traditional enzymatic active sites also expands the "druggable" proteome. nih.gov

Disadvantages:

The most significant drawback of using cIAP1 is the inherent ability of its ligands to induce cIAP1's own auto-ubiquitination and proteasomal degradation. nih.govnih.gov This phenomenon, where the SNIPER molecule degrades not only the target protein but also the E3 ligase it recruits, can be a double-edged sword. While cIAP1 degradation can be therapeutically beneficial in sensitizing cancer cells to apoptosis, it also consumes the machinery required for degrading the primary protein of interest. nih.gov This self-degradation has been cited as a factor that limits the broader application of cIAP1 in PROTAC design, as it can complicate the pharmacology and potentially shorten the duration of action. nih.gov Another challenge is that achieving the desired ternary complex formation for target degradation while managing the kinetics of cIAP1 auto-degradation requires careful optimization of the degrader's structure, particularly the linker. nih.gov

AspectDescriptionReference
AdvantagecIAP1 is often overexpressed in cancer cells, potentially offering a therapeutic window. nih.gov
AdvantageWell-developed, high-affinity IAP antagonist ligands are available for incorporation into degraders. nih.gov
AdvantageCatalytic mechanism allows for substoichiometric concentrations to be effective, potentially reducing toxicity. researchgate.net
DisadvantageLigand binding induces cIAP1 auto-ubiquitination and degradation, which can limit the degrader's efficacy and duration of action. nih.govnih.govnih.gov
DisadvantageBalancing the degradation of the target protein versus the degradation of cIAP1 itself presents a significant design challenge. sigmaaldrich.com

Characterization of Degradation Specificity and Substrate Scope

The specificity of cIAP1-based degraders is governed by both the target-binding warhead and the unique mechanism of the cIAP1 ligase itself. The degradation process is initiated by the formation of a ternary complex (Target Protein—SNIPER—cIAP1). nih.gov Research has shown that the degradation of the target protein is strictly dependent on this ternary complex formation. For instance, a SNIPER molecule designed to degrade BRD4, which consists of an IAP antagonist linked to the BRD4 inhibitor (+)-JQ-1, successfully degrades BRD4. nih.gov However, a control molecule using the inactive enantiomer (-)-JQ-1, which cannot bind to BRD4, fails to degrade BRD4, demonstrating the necessity of the ternary complex for target degradation. nih.gov

Interestingly, the degradation of cIAP1 itself follows a different rule. The binding of the IAP antagonist portion of the SNIPER is sufficient to trigger cIAP1 auto-ubiquitination and degradation, even without the formation of a productive ternary complex with a target protein. nih.gov This distinction is crucial for understanding the specificity of the system.

The substrate scope of cIAP1-recruiting SNIPERs has been demonstrated across several target classes. Early work by the Hashimoto group developed SNIPERs using bestatin derivatives to successfully degrade cellular retinol-binding protein (CRABP-I) and cellular retinoic acid-binding protein II (CRABP-II). nih.govnih.gov More recent studies have expanded this scope. For example, researchers successfully developed cIAP1-recruiting PROTACs to selectively degrade Receptor-Interacting serine/threonine Protein Kinase 2 (RIPK2) with nanomolar potency in vivo. nih.gov This demonstrates that cIAP1 can be effectively hijacked to degrade therapeutically relevant kinase targets.

Target ProteincIAP1 Ligand Used in DegraderAssociated TechnologyReference
CRABP-I / CRABP-IIBestatin derivatives (e.g., Methyl bestatin)SNIPER nih.govnih.gov
CRABP-IIMV1 derivativeSNIPER tandfonline.com
BRD4LCL-161 derivativeSNIPER(BRD)-1 nih.gov
RIPK2Undisclosed improved cIAP ligandPROTAC nih.gov
Estrogen Receptor Alpha (ERα)UndisclosedSNIPER tandfonline.com

Addressing Context-Dependent Efficacy and Resistance Mechanisms

The effectiveness of cIAP1 Ligand-Linker Conjugates can be highly dependent on the cellular context. A primary factor is the expression level of cIAP1 and its essential partner, the E2 ligase UBE2N, within the target cells. citeab.comresearchgate.net Cells with low endogenous levels of cIAP1 or UBE2N may exhibit poor response to cIAP1-based degraders, as the necessary machinery for ubiquitination is insufficient. The inherent self-degradation of cIAP1 induced by the degrader itself can further deplete the available E3 ligase pool, potentially leading to a blunted or transient effect. nih.gov

Resistance to cIAP1-based degraders can emerge through several mechanisms, mirroring those seen with other PROTACs.

Downregulation of E3 Ligase Components: Tumor cells may adapt by reducing the expression of cIAP1 or UBE2N, thereby becoming insensitive to the degrader.

Mutations in cIAP1: Mutations in the cIAP1 protein, specifically in the BIR3 domain where SMAC mimetic ligands bind, could prevent the SNIPER from engaging the E3 ligase, rendering it inactive. nih.gov

Mutations in the Target Protein: Similar to resistance against conventional inhibitors, mutations can arise in the protein of interest at the site where the degrader's "warhead" binds. This would prevent the formation of the essential ternary complex, thus abrogating degradation. nih.gov

Alterations in the Ubiquitin-Proteasome System (UPS): General defects or alterations in the broader UPS, such as impaired proteasome function, could lead to resistance against all therapies that rely on this pathway for efficacy. nih.gov

Addressing these challenges requires a deep understanding of the target cell's biology. Strategies could include combination therapies, such as using a cIAP1 degrader alongside agents that upregulate components of the UPS. Furthermore, the development of next-generation cIAP1 ligands that can overcome resistance mutations or that exhibit a more favorable balance between target degradation and cIAP1 auto-degradation will be crucial for the continued development of this class of therapeutics. nih.gov

Future Research Directions and Emerging Concepts for Ciap1 Ligand Linker Conjugates 3

Expanding the Repertoire of cIAP1 Ligands and Linker Chemistries

The efficacy of a PROTAC is intrinsically tied to the properties of its constituent parts: the ligand for the target protein, the ligand for the E3 ligase, and the linker that joins them. researchgate.net While early cIAP1-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), utilized ligands like methyl bestatin (B1682670) derivatives, the field has since evolved to incorporate higher-affinity IAP ligands, such as Smac mimetics. researchgate.netnih.gov However, the search for novel cIAP1 ligands continues, with the goal of discovering molecules with improved affinity, selectivity, and drug-like properties. researchgate.net

The linker is no longer viewed as a simple spacer but as a critical component that influences the stability and geometry of the ternary complex. nih.gov Its composition and length can significantly affect degradation activity. nih.govresearchgate.net Researchers are moving beyond simple alkyl chains and exploring linkers with diverse chemical properties to optimize PROTAC function. researchgate.net The attachment points of the linker to the two ligands are also crucial, generally positioned in regions exposed to the solvent to not interfere with binding. nih.govresearchgate.net The development of workflows to systematically evaluate different linker attachment points is becoming essential for efficient PROTAC development. nih.gov

cIAP1 Ligand Class Linker Type Example Potential Advantage
Smac MimeticsPEG-basedWell-established, tunable solubility and length. nih.gov
Bestatin DerivativesAlkyl ChainsEarly examples, provided proof-of-concept. researchgate.netnih.gov
Novel Heterocyclic LigandsClick-Chemistry CompatibleEnables modular and efficient synthesis. youtube.com
Covalent LigandsAcrylamidesPotential for increased potency and duration of action. nih.gov

Integration with Multi-Targeting or Dual-PROTAC Approaches

To address the complexity of diseases and potential resistance mechanisms, researchers are exploring strategies that go beyond single-target degradation. One such strategy is the development of dual-PROTACs or multi-targeting PROTACs. A dual-PROTAC approach could involve co-administering a cIAP1-based PROTAC with a PROTAC that recruits a different E3 ligase, such as VHL or CRBN. nih.gov This could be advantageous if a tumor has low expression or mutations in one E3 ligase, providing an alternative pathway for degradation. nih.gov

Alternatively, a single PROTAC molecule can be designed to induce the degradation of multiple proteins. For example, a PROTAC was devised to target both B-cell lymphoma-extra large (BCL-XL) and BCL-2 simultaneously. nih.gov This multi-targeting approach can be particularly useful in cancer therapy to overcome resistance or target synergistic pathways. The design of such molecules requires careful optimization to ensure that the single PROTAC can effectively induce the formation of multiple distinct ternary complexes.

Computational Design and In Silico Modeling for Predictive Degradation

The rational design of PROTACs is a complex multidimensional challenge. dundee.ac.uk As a result, computational and in silico modeling techniques are becoming indispensable tools for accelerating the discovery and optimization of cIAP1-based degraders. nih.govresearchgate.net These approaches aim to predict the ability of a PROTAC to form a stable and productive ternary complex, which is a prerequisite for successful degradation.

Molecular dynamics (MD) simulations can be used to model the formation of the cIAP1-PROTAC-target protein complex, providing insights into its stability and conformational dynamics. acs.orgacs.org Scoring methods are being developed to distinguish between native-like, effective ternary complex poses and non-productive ones. acs.orgchemrxiv.org Furthermore, artificial intelligence (AI) and machine learning models are being developed to predict the degradation activity of newly designed PROTACs. biorxiv.orgarxiv.org These in silico tools allow for the virtual screening of large libraries of potential PROTACs, helping to prioritize candidates for chemical synthesis and biological testing, thereby reducing costs and shortening development timelines. nih.gov

Computational Tool Application in cIAP1 PROTAC Design Key Benefit
Molecular DockingPredicts binding modes of ligands to cIAP1 and target protein. researchgate.netGuides initial ligand selection and linker attachment points.
Molecular Dynamics (MD)Simulates the dynamic behavior of the ternary complex over time. acs.orgAssesses complex stability and conformational flexibility. acs.org
Machine Learning/AIPredicts degradation potency and other drug-like properties. biorxiv.orgAccelerates design-test cycles and prioritizes candidates. nih.gov
Ternary Complex ModelingGenerates and evaluates 3D models of the PROTAC-induced complex. researchgate.netbiorxiv.orgProvides structural rationale for PROTAC optimization. researchgate.net

Exploration of New Biological Systems and Disease Contexts

While the initial focus of PROTAC technology, including cIAP1-based degraders, has been predominantly in oncology, the therapeutic potential of this modality extends to a wide array of other diseases. nih.govnih.gov The ability to target and eliminate specific proteins makes it an attractive strategy for conditions driven by protein misfolding and aggregation or the overexpression of pathogenic proteins. youtube.commarinbio.com

There is growing interest in applying cIAP1-based PROTACs to neurodegenerative diseases, such as Huntington's disease, by targeting the mutant huntingtin protein for degradation. nih.govnih.gov In immunology and inflammation, these degraders could be used to eliminate key signaling proteins or pro-inflammatory factors. mdpi.com The technology is also being explored for antiviral therapies by targeting viral proteins essential for replication. youtube.commarinbio.com

The expansion into new disease areas will require a thorough understanding of the expression and function of cIAP1 in different tissues and cell types to ensure efficacy and minimize potential off-target effects. nih.gov For example, the low expression of certain E3 ligases in platelets has been exploited to design BCL-XL degraders with reduced on-target toxicity compared to traditional inhibitors. nih.govnih.gov This highlights the importance of selecting the appropriate E3 ligase for a given disease context and cell type to achieve effective and safe therapeutic outcomes. nih.gov

Q & A

Q. What is the primary mechanism of action of cIAP1 Ligand-Linker Conjugates 3 in targeted protein degradation?

this compound function as bifunctional molecules comprising an IAP ligand that recruits the E3 ubiquitin ligase cIAP1 and a PROTAC linker connected to a target protein-binding moiety. This design enables the formation of a ternary complex, facilitating ubiquitination of the target protein and subsequent degradation via the proteasome. Methodological validation includes co-immunoprecipitation assays to confirm ternary complex formation and ubiquitination-specific Western blotting .

Q. What analytical techniques are recommended for validating the structural integrity of this compound?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for assessing purity and molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy is used to verify linker-ligand conjugation sites. For functional validation, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to cIAP1 .

Q. What experimental controls are critical in degradation assays involving this compound?

Include (i) vehicle controls (e.g., DMSO) to rule out solvent effects, (ii) a non-targeting PROTAC conjugate to assess specificity, and (iii) proteasome inhibitors (e.g., MG-132) to confirm degradation is ubiquitin-proteasome-dependent. Normalize protein levels using housekeeping proteins like TRAF2 in densitometric analyses .

Q. How can researchers confirm target engagement by this compound in cellular models?

Cellular thermal shift assays (CETSA) monitor thermal stabilization of the target protein upon conjugate binding. Additionally, competitive binding assays using fluorescently labeled conjugates or CRISPR-engineered cIAP1-knockout cell lines can validate target specificity .

Q. What is the role of the IAP ligand moiety in this compound?

The IAP ligand serves as an E3 ligase recruiter, enabling proximity-induced ubiquitination. Its structural optimization (e.g., binding affinity, steric compatibility) directly impacts degradation efficiency. Mutagenesis studies on cIAP1’s binding domain can elucidate ligand-receptor interactions .

Advanced Research Questions

Q. How can researchers optimize linker length and chemistry in this compound to enhance degradation efficiency?

Linker optimization involves empirical testing of polyethylene glycol (PEG)-based or alkyl spacers to balance hydrophilicity and flexibility. Computational modeling (e.g., molecular dynamics simulations) predicts ternary complex stability, while Förster resonance energy transfer (FRET) assays experimentally validate spatial alignment between cIAP1 and the target protein .

Q. What strategies address discrepancies in degradation efficiency across different cell lines?

Cell-specific factors, such as varying cIAP1 expression levels or proteasome activity, must be quantified via qPCR and proteasome activity assays. Use orthogonal degradation reporters (e.g., HaloTag fusion proteins) to control for cell line variability. Pharmacological inhibition of competing E3 ligases (e.g., VHL) can isolate cIAP1-specific effects .

Q. How should researchers interpret conflicting data between in vitro and in vivo efficacy studies?

In vivo pharmacokinetic (PK) challenges, such as poor tissue penetration or rapid clearance, often explain discrepancies. Advanced mass spectrometry imaging (MSI) can quantify conjugate distribution in tissues. Pair in vivo studies with ex vivo organoid models to bridge the gap between cell-based and systemic data .

Q. What methodologies mitigate off-target effects caused by this compound?

Proteome-wide ubiquitination profiling via tandem mass tag (TMT) mass spectrometry identifies non-target ubiquitination events. Isoform-specific cIAP1 inhibitors (e.g., LCL161) can distinguish on-target vs. off-target effects. CRISPR-Cas9 screens may reveal synthetic lethal interactions linked to off-target degradation .

Q. How do researchers resolve contradictions in published data on this compound’s degradation kinetics?

Standardize assay conditions (e.g., cell confluency, treatment duration) and use normalized degradation metrics (e.g., DC₅₀ values). Meta-analyses integrating datasets from multiple labs can identify confounding variables. Publicly available tools like PRIDE database repositories enable cross-validation of proteomics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.